molecular formula C5H12ClNO2 B8127211 (1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride

(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride

Cat. No.: B8127211
M. Wt: 153.61 g/mol
InChI Key: KGKOUXFBWHTEOL-ASMLCRKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride involves several synthetic steps. One common method includes the recrystallization of a mixture of compounds in a solvent system comprising a poor solvent (such as a ketone solvent and methanol) and a good solvent (such as water) . This method ensures high optical purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar recrystallization techniques on a larger scale, ensuring the maintenance of high optical purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminocyclopentane derivatives and cyclopentadiene derivatives. These compounds share structural similarities but differ in their specific functional groups and stereochemistry .

Uniqueness

What sets (1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride apart is its unique stereochemistry, which influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring high stereochemical purity and specificity.

Properties

IUPAC Name

(1S,2R,3S)-3-aminocyclopentane-1,2-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-3-1-2-4(7)5(3)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4-,5+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKOUXFBWHTEOL-ASMLCRKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1N)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]([C@H]1N)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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